molecular formula C9H11NO2 B1355013 [(3-Methylphenyl)amino]acetic acid CAS No. 21911-67-1

[(3-Methylphenyl)amino]acetic acid

Cat. No. B1355013
CAS RN: 21911-67-1
M. Wt: 165.19 g/mol
InChI Key: MBNHCNDYGNYTMZ-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)amino]acetic acid is a high-quality chemical that can be used as a reagent, intermediate, or building block in the synthesis of other compounds . It is useful for the synthesis of complex compounds . The molecular formula of this compound is C9H11NO2 .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO2 . This indicates that it contains 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The exact molecular structure is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Transition Metal Complexes : (3-Methylphenyl)amino acetic acid derivatives have been used to create transition metal complexes, such as those with cobalt, nickel, copper, and zinc. These complexes exhibit distinct spectroscopic characteristics and geometries, and have been studied for their thermal stability and radical scavenging properties (Ikram et al., 2015).

  • Structural Characterization : Synthesis of various derivatives of (3-Methylphenyl)amino acetic acid has been achieved, with detailed structural characterization using spectroscopic techniques. These derivatives have been examined for their potential in various applications, such as anticancer activity (Liu Ying-xiang, 2007).

Biochemical Applications

  • Plant Hormone Derivatives : Derivatives of indole-3-acetic acid, a key plant hormone, involving aminoethyl-substituted acids, have been synthesized. These are used in creating novel research tools such as immobilized forms of the hormone and its conjugates with biochemical tags (Ilić et al., 2005).

  • Anticancer Agents : Compounds synthesized from derivatives of (3-Methylphenyl)amino acetic acid have been investigated for their anticancer properties. This includes studying their molecular structure and biological evaluation against various cancer cell lines (Awad et al., 2018).

Additional Applications

  • Amino Acid Biosynthesis : Research on mixed rumen cultures shows incorporation of amino acids into proteins, indicating the role of (3-Methylphenyl)amino acetic acid derivatives in biochemical processes like amino acid biosynthesis (Sauer et al., 1975).

  • Corrosion Inhibition : Studies on amino acids, including derivatives of (3-Methylphenyl)amino acetic acid, show their potential as corrosion inhibitors, with research involving quantum chemical and molecular dynamic simulations (Kaya et al., 2016).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [(3-Methylphenyl)amino]acetic acid may also interact with various cellular targets, potentially leading to diverse biological activities.

Mode of Action

It’s known that similar compounds can inhibit protein kinase c (pkc), which may provide therapeutic benefits for some diseases . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that similar compounds can have diverse pharmacokinetic properties . Therefore, the bioavailability of this compound may be influenced by factors such as absorption rate, distribution within the body, metabolic transformations, and the rate and route of excretion.

Result of Action

It’s known that similar compounds can have diverse biological activities . This suggests that this compound may also lead to various molecular and cellular effects, depending on its targets and the biochemical pathways it influences.

Biochemical Analysis

Biochemical Properties

[(3-Methylphenyl)amino]acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of protein kinase C (PKC) . PKC is an enzyme that regulates various cellular functions, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these cellular processes. Additionally, this compound interacts with other biomolecules such as enzymes and proteins involved in signal transduction pathways, further influencing cellular activities .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKC by this compound can lead to altered cell signaling, affecting processes such as cell proliferation and apoptosis . Furthermore, this compound can impact gene expression by regulating transcription factors and other proteins involved in gene regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. By binding to PKC, this compound inhibits its activity, thereby affecting downstream signaling pathways . This inhibition can result in altered cellular responses, such as reduced cell proliferation and increased apoptosis. Additionally, this compound may interact with other enzymes and proteins, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors may lead to its degradation, potentially altering its efficacy and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and improved cellular function . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can influence its bioavailability and efficacy, affecting its overall impact on cellular function. Understanding these metabolic pathways is crucial for optimizing the use of this compound in research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its activity and function. Proper transport and distribution are essential for ensuring the compound reaches its target sites and exerts its intended effects .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

2-(3-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHCNDYGNYTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312211
Record name N-(3-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21911-67-1
Record name N-(3-Methylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21911-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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